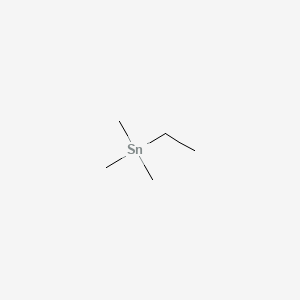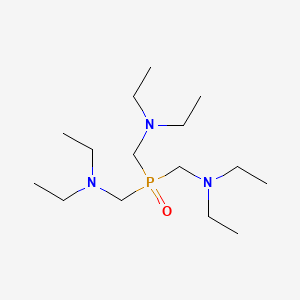
Stannane, ethyltrimethyl-
Overview
Description
Stannane, ethyltrimethyl- is an organotin compound with the chemical formula C5H14Sn. It is also known by other names such as ethyltrimethyltin, ethyltrimethylstannane, and trimethylethyltin . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin-carbon bonds .
Preparation Methods
Stannane, ethyltrimethyl- can be synthesized through various methods. One common synthetic route involves the reaction of trimethyltin chloride with ethylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
(CH3)3SnCl+C2H5MgBr→(CH3)3SnC2H5+MgClBr
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product . Industrial production methods often involve similar organometallic reactions, scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Stannane, ethyltrimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form tin oxides. For example, reaction with oxygen can produce trimethyltin oxide.
Reduction: Reduction reactions can convert stannane, ethyltrimethyl- to other organotin hydrides.
Common reagents used in these reactions include halides, oxygen, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Stannane, ethyltrimethyl- has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through reactions like the Stille coupling.
Biology: Organotin compounds, including stannane, ethyltrimethyl-, are studied for their biological activity and potential use in pharmaceuticals.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Mechanism of Action
The mechanism by which stannane, ethyltrimethyl- exerts its effects involves its ability to form stable tin-carbon bonds. In chemical reactions, it acts as a source of tin, facilitating the formation of new carbon-carbon bonds through processes like the Stille coupling . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Stannane, ethyltrimethyl- can be compared with other organotin compounds such as trimethyltin chloride and diethyltin diiodide. These compounds share similar chemical properties but differ in their specific applications and reactivity. For example, trimethyltin chloride is commonly used in organic synthesis, while diethyltin diiodide has historical significance as one of the first organotin compounds discovered .
Properties
IUPAC Name |
ethyl(trimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.3CH3.Sn/c1-2;;;;/h1H2,2H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYIOWXZMNKCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188818 | |
| Record name | Stannane, ethyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3531-44-0 | |
| Record name | Stannane, ethyltrimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003531440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, ethyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid](/img/structure/B1615915.png)










